6-Chloro-4-cyclopropoxy-N-methylpicolinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyclopropoxy-N-methylpicolinamide typically involves the reaction of 6-chloro-N-methylpicolinamide with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
6-Chloro-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-methylpicolinamide
- 4-Chloro-N-methylpicolinamide
- 6-Chloro-4-methoxypicolinamide
Comparison
6-Chloro-4-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and enhanced biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
6-chloro-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(14)8-4-7(5-9(11)13-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
HDJQGAUMHRIBQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)Cl |
Origin of Product |
United States |
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